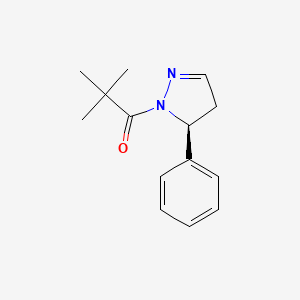

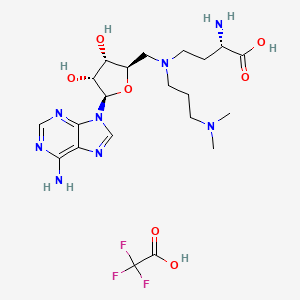

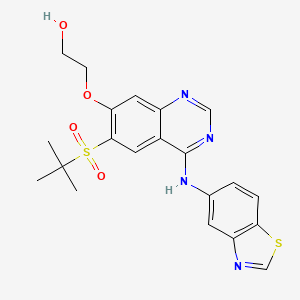

2,2-Dimethyl-1-(5(S)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethyl-1-(5(S)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one, also known as 2,2-dimethyl-1-phenyl-pyrazol-5-one, is a synthetic compound with a wide range of applications in the field of scientific research. It is used as a reagent in organic synthesis, as an intermediate in pharmaceuticals, and as a building block in organic materials. In addition, 2,2-dimethyl-1-phenyl-pyrazol-5-one has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Wissenschaftliche Forschungsanwendungen

Inhibition of RIP1 Kinase

GSK963 is a chiral small-molecule inhibitor of RIP1 kinase . It has an IC50 of 29 nM in FP binding assays . This means it can bind to and inhibit the activity of RIP1 kinase, a protein involved in cell death and inflammation, with high potency.

Selectivity for RIP1

GSK963 is highly selective for RIP1, being more than 10,000-fold selective for RIP1 over 339 other kinases . This high degree of selectivity makes it a valuable tool for studying the role of RIP1 in various biological processes.

Inhibition of RIP1-Dependent Cell Death

GSK963 can inhibit RIP1-dependent cell death with an IC50 of between 1 and 4 nM in human and murine cells . This suggests that it could be used to study or potentially treat conditions where RIP1-dependent cell death plays a role.

Comparison with Necrostatin-1

GSK963 is significantly more potent than Necrostatin-1 (Nec-1), a well-known inhibitor of RIP1, in both biochemical and cellular assays . This makes it a more effective tool for studying RIP1 function.

In Vivo Efficacy

GSK963 has been shown to be a potent inhibitor of TNF+zVAD-mediated lethal shock in vivo . At a dose of 2 mg/kg, GSK963 can maintain blood concentrations above the concentration required for 90% inhibition of RIP1 activity for an extended period of time .

Use as a Control Ligand

GSK963 is often used as a control ligand in drug discovery and development . Its well-characterized activity and selectivity make it a useful standard for comparison in experiments testing new RIP1 inhibitors.

Wirkmechanismus

GSK963, also known as GSK-963, 2,2-Dimethyl-1-(5(S)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one, GSK963 (Racemate), or GSK’963, is a potent and selective inhibitor of receptor-interacting protein 1 kinase (RIP1 or RIPK1). This compound has been studied for its role in inflammation and necroptosis .

Target of Action

The primary target of GSK963 is RIP1 kinase (RIPK1) . RIP1 kinase is an essential adaptor for signaling induced by a number of innate immune receptors including TNFR1 and other death receptors, TLR3, and TLR4 .

Mode of Action

GSK963 interacts with RIP1 kinase, inhibiting its activity. This interaction blocks the RIP1-dependent cell death pathway . The compound is significantly more potent than Nec-1, a previous generation RIP1 kinase inhibitor, in both biochemical and cellular assays .

Biochemical Pathways

The inhibition of RIP1 kinase by GSK963 affects the necroptosis pathway, a form of regulated necrosis. RIP1 kinase activity is a key driver of inflammation and tissue damage in a variety of disease settings, most notably involving the proinflammatory cytokine TNF .

Pharmacokinetics

GSK963 has been shown to have favorable pharmacokinetic properties . .

Result of Action

The inhibition of RIP1 kinase by GSK963 results in the prevention of RIP1-dependent cell death, also known as necroptosis . This can lead to a reduction in inflammation and tissue damage, particularly in settings involving the proinflammatory cytokine TNF .

Action Environment

It’s worth noting that GSK963 has been shown to be extremely potent in human cells, but it has highly reduced cellular efficacy in mouse and rat .

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQVSLWJBLPTMD-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)N1[C@@H](CC=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,2-Dimethyl-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)

![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)

![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)

![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)

![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)

![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)